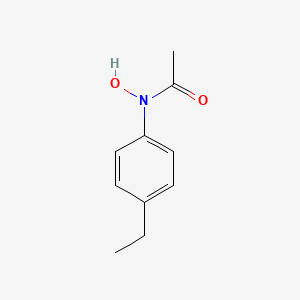
N-(4-ethylphenyl)-N-hydroxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドは、ヒドロキサム酸類に属する有機化合物です。 ヒドロキサム酸は、金属イオンと安定な錯体を形成する能力で知られており、キレート療法、分析化学、鉱物処理など、さまざまな用途で役立ちます 。N-(4-エチルフェニル)-N-ヒドロキシアセトアミドは、フェニル環に結合したエチル基とヒドロキサム酸官能基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドの合成は、通常、4-エチルフェニルアミンと無水酢酸を反応させて、続いてヒドロキシルアミン誘導体を導入することによって行われます。反応条件には、多くの場合、エタノールやメタノールなどの溶媒と、反応を促進するための触媒の使用が含まれます。このプロセスを要約すると次のようになります。
ステップ 1: 4-エチルフェニルアミンは、無水酢酸と反応してN-(4-エチルフェニル)アセトアミドを形成します。
ステップ 2: N-(4-エチルフェニル)アセトアミドは、水酸化ナトリウムなどの塩基の存在下で、塩酸ヒドロキシルアミンと処理されて、N-(4-エチルフェニル)-N-ヒドロキシアセトアミドが生成されます。
工業的製造方法
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、高い収率と純度を確保するために、工業用反応器と最適化された反応条件の使用が含まれます。連続フロー反応器と自動システムの使用は、製造プロセスの効率を高めることができます。
化学反応の分析
反応の種類
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドは、さまざまな化学反応を起こし、以下のようなものが挙げられます。
酸化: ヒドロキサム酸基は酸化されて、対応するニトロソまたはニトロ化合物を形成することができます。
還元: この化合物は還元されて、アミドまたはアミンを形成することができます。
置換: フェニル環のエチル基は、求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: 求電子置換反応は、臭素(Br₂)や硝酸(HNO₃)などの試薬を使用して行うことができます。
生成される主な生成物
酸化: ニトロソまたはニトロ誘導体の生成。
還元: アミドまたはアミンの生成。
置換: 置換されたフェニル誘導体の生成。
科学研究の応用
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドは、科学研究において幅広い用途があります。
化学: 配位化学において、安定な金属錯体を形成する配位子として使用されます.
生物学: 酵素阻害剤としての可能性と、生体経路における役割について調査されています。
科学的研究の応用
N-(4-ethylphenyl)-N-hydroxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Industry: Utilized in mineral processing as a chelating agent for ore beneficiation.
作用機序
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドの作用機序は、金属イオンと安定な錯体を形成する能力に関連しています。ヒドロキサム酸基は二座配位子として作用し、酸素原子と窒素原子を介して金属イオンと配位します。この配位は、金属依存性酵素の活性を阻害し、生体経路を阻害する可能性があります。 この化合物の金属イオンをキレート化する能力は、キレート療法や鉱物処理などの用途でも効果的です .
類似の化合物との比較
類似の化合物
N-フェニルヒドロキシルアミン: 類似の構造をしていますが、フェニル環にエチル基がありません。
N-(4-メチルフェニル)-N-ヒドロキシアセトアミド: エチル基の代わりにメチル基を持つ類似の構造です。
N-(4-エチルフェニル)アセトアミド: ヒドロキサム酸基がありません。
ユニークさ
N-(4-エチルフェニル)-N-ヒドロキシアセトアミドは、フェニル環のエチル基とヒドロキサム酸官能基の両方が存在することによりユニークです。 この組み合わせは、安定な金属錯体を形成する能力を高め、類似の化合物と比較して異なる化学的および生物学的特性を提供します .
類似化合物との比較
Similar Compounds
N-phenylhydroxylamine: Similar structure but lacks the ethyl group on the phenyl ring.
N-(4-methylphenyl)-N-hydroxyacetamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)acetamide: Lacks the hydroxamic acid group.
Uniqueness
N-(4-ethylphenyl)-N-hydroxyacetamide is unique due to the presence of both the ethyl group on the phenyl ring and the hydroxamic acid functional group. This combination enhances its ability to form stable metal complexes and provides distinct chemical and biological properties compared to similar compounds .
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
N-(4-ethylphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C10H13NO2/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-7,13H,3H2,1-2H3 |
InChIキー |
RQTIYOGWDGRMRI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)N(C(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


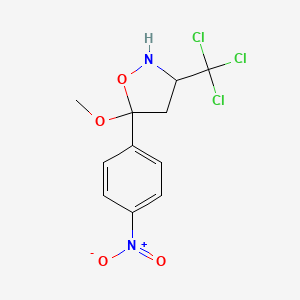
![2,2'-(1,2,4-thiadiazole-3,5-diyldisulfanediyl)bis[N-(3-chlorophenyl)acetamide]](/img/structure/B11717882.png)
![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
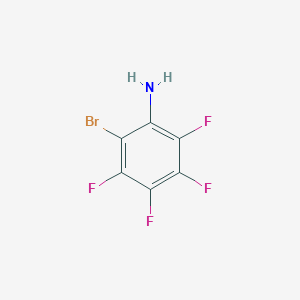
![(NZ)-N-[(1H-indol-3-yl)methylidene]-N-oxidoanilinium](/img/structure/B11717898.png)


![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
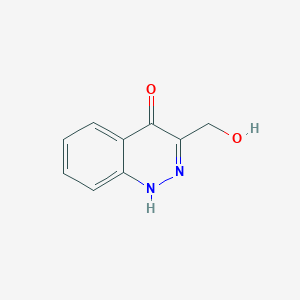
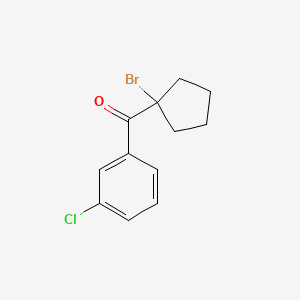
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
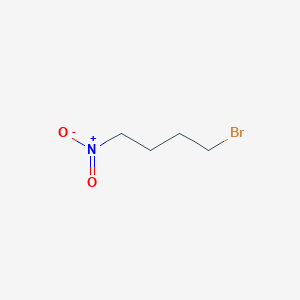
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)

